1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
Description
The compound 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is a hydrazone derivative characterized by two pyridine rings. The ketone moiety (1-(4-pyridinyl)ethanone) is linked via a hydrazone bond to a substituted pyridine ring containing a chlorine atom and a trifluoromethyl group at the 3- and 5-positions, respectively. This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research, particularly due to the bioactivity of trifluoromethylpyridine derivatives .
Properties
IUPAC Name |
3-chloro-N-[(Z)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4/c1-8(9-2-4-18-5-3-9)20-21-12-11(14)6-10(7-19-12)13(15,16)17/h2-7H,1H3,(H,19,21)/b20-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLWAVGEZZRKLT-ZBKNUEDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone typically involves the condensation of 1-(4-pyridinyl)-1-ethanone with 3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general synthetic route can be summarized as follows:
Starting Materials: 1-(4-pyridinyl)-1-ethanone and 3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine.
Reaction Conditions: Acid catalyst (e.g., acetic acid), reflux, solvent (e.g., ethanol).
Procedure: The starting materials are mixed in the solvent, and the mixture is heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Cyclocondensation Reactions
This hydrazone participates in heterocycle formation under catalytic conditions. For example, cyclocondensation with acetylenic ketones yields pyrazole derivatives:
| Substrate | Reagent/Conditions | Product | Catalyst | Yield |
|---|---|---|---|---|
| Acetylenic ketone (e.g., 16 ) | Ethanol, 80°C, 12 hr | 3-Trifluoromethylpyrazole | Cu(OTf)₂/[bmim]PF₆ | 82% |
Regioselectivity :
The trifluoromethyl group directs cyclization to favor 1,3,5-trisubstituted pyrazoles due to steric and electronic effects. Copper triflate catalysts improve regiocontrol .
Oxidation Pathways:
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Aromatization : Treatment with iodine in acetic acid converts intermediate pyrazolines to aromatic pyrazoles (e.g., 42 in Scheme 13 ).
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Side-Chain Modification : The hydrazone’s pyridine rings undergo halogenation or nitration under electrophilic conditions, though the trifluoromethyl group deactivates the ring toward further substitution.
Reduction Pathways:
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Hydrazine Cleavage : Catalytic hydrogenation (H₂/Pd-C) breaks the –NH–N=C– bond, yielding 4-pyridinyl ethanol and 3-chloro-5-(trifluoromethyl)-2-pyridinamine.
Catalyst Performance:
| Catalyst System | Reaction Type | Efficiency Improvement |
|---|---|---|
| Cu(OTf)₂/[bmim]PF₆ | Cyclocondensation | 25% higher yield |
| I₂ in AcOH | Oxidative aromatization | 90% conversion |
Solvent Impact :
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Ethanol : Favors hydrazone formation via H-bond stabilization.
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Acetic Acid : Enhances electrophilicity in oxidative steps .
Comparative Reactivity with Analogues
| Compound Type | Key Structural Feature | Reaction Rate (vs Target) | Preferred Pathway |
|---|---|---|---|
| Simple Aryl Hydrazones | No CF₃ group | 1.5× slower | Non-regioselective |
| Chloropyridazine Hydrazones | Chlorine substituent | 2× faster (oxidation) | Electrophilic substitution |
| Triazole Derivatives | Triazole ring | Comparable | Cycloaddition |
The trifluoromethyl group in the target compound reduces electron density at the pyridine ring, slowing electrophilic substitution but enhancing cyclocondensation efficiency .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, releasing HF (detected via TGA-MS).
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Photodegradation : UV exposure (λ = 254 nm) induces C–N bond cleavage, forming pyridine fragments (HPLC-MS confirmation).
Scientific Research Applications
Biological Activities
Hydrazones, including 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone, exhibit various biological activities, including antimicrobial , antitumor , and anti-inflammatory properties. Pyridine-containing compounds have shown enhanced cytotoxicity against various cancer cell lines, suggesting their potential as cancer therapeutics. The trifluoromethyl group contributes to their biological efficacy by influencing lipophilicity and molecular interactions with biological targets.
Interaction with Biological Macromolecules
Interaction studies of 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone with biological macromolecules, such as proteins or nucleic acids, are crucial for understanding its mechanism of action. Preliminary studies suggest that hydrazones can effectively bind to DNA or proteins, potentially inhibiting cellular processes like replication or enzyme activity. Molecular docking studies can provide insights into binding affinities and specific interaction sites.
Structural Similarities and Biological Activities
Several compounds share structural similarities with 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone, each exhibiting unique properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Chloropyridazin-3-yl Hydrazones | Contains a chloropyridazine ring | Antitumor activity |
| 4-Methylbenzaldehyde Hydrazones | Simple aromatic hydrazones | Antimicrobial properties |
| Triazole Derivatives | Incorporate triazole rings | Enhanced cytotoxicity against cancer cells |
Mechanism of Action
The mechanism of action of 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Trifluoromethyl Motifs
1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
- Molecular Formula : C₁₇H₁₃ClF₃N₃O₂
- Molecular Weight : 383.76 g/mol
- Key Differences: Replaces the 4-pyridinyl group with a 7-methoxybenzofuran moiety.
N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide
- Molecular Formula : C₁₃H₁₀ClF₄N₃O₂S
- Molecular Weight : 383.75 g/mol
- Key Differences: Substitutes the ketone with a sulfonohydrazide group and adds a fluorine atom on the benzene ring. The sulfonamide group may improve solubility and metabolic stability .
3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one
- Molecular Formula : C₁₉H₁₀Cl₂F₃N₅O
- Molecular Weight : 452.22 g/mol
- Key Differences: Incorporates a pyridazinone core and a pyrazole linker. The additional chlorine atom on the phenyl ring and the pyridazinone moiety could enhance herbicidal or fungicidal activity .
Fluopyram (N-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide)
- Molecular Formula : C₁₆H₁₁ClF₆N₂O
- Molecular Weight : 396.71 g/mol
- Key Differences : Replaces the hydrazone group with an amide bond and adds a benzamide moiety. Fluopyram is a commercial fungicide/nematicide, indicating that the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is critical for bioactivity .
Chlorfluazuron (N-(((3,5-Dichloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
Research Findings and Trends
- Bioactivity : Compounds with the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group consistently exhibit pesticidal or fungicidal properties, as seen in Fluopyram and Chlorfluazuron .
- Synthetic Routes : Hydrazones are typically synthesized via acid-catalyzed condensation of hydrazines and ketones, as demonstrated in .
- Structure-Activity Relationships (SAR): The trifluoromethyl group enhances metabolic stability and membrane permeability. Pyridine rings contribute to π-stacking interactions with biological targets. Substituents like benzofuran () or pyridazinone () modulate solubility and target specificity .
Biological Activity
1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is a hydrazone compound notable for its structural features, including a pyridine ring and a hydrazone functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group enhances its solubility and biological efficacy, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 1-(4-pyridinyl)-1-ethanone with 3-chloro-5-(trifluoromethyl)-2-pyridinyl hydrazine. The reaction proceeds under mild conditions, facilitating the formation of the hydrazone linkage, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that hydrazones, particularly those containing pyridine moieties, exhibit a broad spectrum of biological activities. The following are key areas where this compound shows promise:
- Antimicrobial Activity : Studies suggest that compounds with similar structures demonstrate significant antibacterial and antifungal properties. The presence of the trifluoromethyl group may enhance lipophilicity, allowing better interaction with microbial membranes .
- Antitumor Activity : There is evidence supporting the cytotoxic effects of pyridine-based hydrazones against various cancer cell lines. Specific studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
The biological activity of 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone can be attributed to its ability to interact with various biological macromolecules. Preliminary studies indicate that hydrazones can bind effectively to DNA or proteins, leading to inhibition of critical cellular processes such as replication and enzyme activity. Molecular docking studies further elucidate binding affinities and interaction sites, providing insights into its mechanism of action .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other structurally similar hydrazones is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Chloropyridazin-3-yl Hydrazones | Contains a chloropyridazine ring | Antitumor activity |
| 4-Methylbenzaldehyde Hydrazones | Simple aromatic hydrazones | Antimicrobial properties |
| Triazole Derivatives | Incorporate triazole rings | Enhanced cytotoxicity against cancer cells |
The unique combination of the pyridine rings with trifluoromethyl substitutions in 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone may enhance its interactions compared to other hydrazones.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Anticancer Studies : A study demonstrated that pyridine-based hydrazones exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic potential .
- Antimicrobial Evaluation : In vitro tests revealed that certain derivatives showed MIC values comparable to established antibiotics against resistant strains of bacteria .
- Inflammation Models : Experimental models indicated that compounds similar to 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone could reduce inflammation markers significantly in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
